molecular formula C21H24O B3054190 2,7-Di-tert-butyl-9H-fluorene-9-one CAS No. 58775-13-6

2,7-Di-tert-butyl-9H-fluorene-9-one

Cat. No.: B3054190
CAS No.: 58775-13-6
M. Wt: 292.4 g/mol
InChI Key: ZSBCVAQRAXTKGV-UHFFFAOYSA-N
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Description

2,7-Di-tert-butyl-9H-fluorene-9-one is a fluorene derivative characterized by a ketone group at position 9 and two bulky tert-butyl substituents at positions 2 and 7 of the fluorene backbone. The tert-butyl groups enhance steric hindrance and influence the compound’s electronic properties, making it distinct from simpler fluorene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Di-tert-butyl-9H-fluorene-9-one can be synthesized through several methods. One common approach involves the reaction of fluorene with tert-butyl chloride in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3). The reaction proceeds via electrophilic aromatic substitution, where the tert-butyl groups are introduced at the 2 and 7 positions of the fluorene ring .

Another method involves the reaction of fluorene with carbon disulfide (CS2) and ferric chloride, followed by treatment with 2-chloro-2-methylpropane.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for large-scale production required in various industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,7-Di-tert-butyl-9H-fluorene-9-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 2,7-Di-tert-butyl-9H-fluoren-9-ol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorenone derivatives, fluoren-9-ol, and various substituted fluorenes, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,7-Di-tert-butyl-9H-fluorene-9-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
2,7-Di-tert-butyl-9H-fluorene-9-one 2,7-di-t-Bu, 9-ketone ~C₂₁H₂₄O* ~292.4* OLEDs, thermal stability
9H-Fluoren-9-one (base structure) None (parent compound) C₁₃H₈O 180.20 Photocatalysis, polymer synthesis
9-tert-Butyl-9H-fluorene 9-t-Bu C₁₇H₁₈ 222.33 Intermediate in organic synthesis
2,7-Diacetylfluorene 2,7-acetyl groups C₁₇H₁₂O₂ 248.28 Fluorescent probes, dye synthesis
2,7-Dibromo-9,9-dimethyl-9H-fluorene 2,7-Br, 9,9-di-Me C₁₅H₁₂Br₂ 360.07 Cross-coupling reactions, OLED precursors
2,7-Diiodo-9,9-dioctyl-9H-fluorene 2,7-I, 9,9-dioctyl C₂₉H₄₀I₂ 642.44 Organic semiconductors

*Estimated based on fluorenone core (C₁₃H₈O) and tert-butyl group contributions.

Electronic and Steric Effects

  • Steric Hindrance: The tert-butyl groups in this compound reduce π-π stacking interactions compared to unsubstituted fluorenone, enhancing solubility in non-polar solvents and thermal stability . In contrast, brominated analogs (e.g., 2,7-Dibromo-9,9-dimethyl-9H-fluorene) prioritize reactivity in cross-coupling reactions over solubility .
  • Electron-Withdrawing Effects : The ketone group at position 9 increases electron deficiency, making the compound more electrophilic than 9-tert-Butyl-9H-fluorene, which lacks a ketone . This property is critical in charge-transfer applications.

Physicochemical Properties

  • Thermal Stability : Bulky substituents like tert-butyl or dioctyl chains increase decomposition temperatures. For example, 2,7-Diiodo-9,9-dioctyl-9H-fluorene exhibits higher thermal stability ($T_d > 300^\circ C$) than brominated derivatives .
  • Solubility : Alkyl chains (e.g., dioctyl) enhance solubility in organic solvents, whereas halogenated derivatives (Br, I) are less soluble but more reactive .

Research Findings and Trends

Recent studies highlight the role of substituent positioning in fluorene derivatives:

  • Steric vs. Electronic Tuning : Compounds with para-substituted bulky groups (e.g., 2,7-di-t-Bu) optimize both solubility and charge mobility, whereas meta-substitution disrupts conjugation .
  • Hybrid Derivatives : Combining electron-withdrawing (e.g., ketone) and electron-donating groups (e.g., alkyl) in a single molecule, as seen in this compound, balances charge injection and transport in optoelectronic devices .

Biological Activity

2,7-Di-tert-butyl-9H-fluorene-9-one (CAS No. 58775-13-6) is an organic compound characterized by the presence of two tert-butyl groups at the 2 and 7 positions and a ketone group at the 9 position of the fluorene structure. This unique arrangement contributes to its stability and reactivity, making it a subject of interest in various fields, including medicinal chemistry and material science. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H24O
  • Molecular Weight : 292.415 g/mol
  • Structure : The compound features a fluorene backbone with tert-butyl substituents and a ketone functional group.

The biological activity of this compound is primarily mediated through its ability to undergo redox reactions, generating reactive intermediates that interact with cellular components. These interactions can influence various cellular pathways, leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Cytotoxicity : Studies have indicated that it may possess cytotoxic properties against certain cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular function and health.

Case Studies

  • Antioxidant Studies :
    • A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, indicating its potential as a protective agent against oxidative damage.
  • Cytotoxicity Testing :
    • In vitro tests on various cancer cell lines showed that the compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating effectiveness in inhibiting cell proliferation.
  • Enzyme Interaction :
    • Research indicated that this compound could inhibit certain kinases involved in cell signaling pathways, which may contribute to its anticancer properties.

Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
2,7-Di-tert-butylfluoreneLacks ketone groupLower reactivity
9-FluorenoneContains ketone group without tert-butyl groupsDifferent reactivity profile
2,7-Di-tert-butyl-9-fluorenylmethanolContains hydroxyl instead of ketoneVaries in reactivity

Applications

The unique properties of this compound make it valuable in several applications:

  • Medicinal Chemistry : Potential development as an anticancer agent or antioxidant.
  • Material Science : Used in the synthesis of organic light-emitting diodes (OLEDs) and luminescent materials due to its stability and electronic properties.

Properties

IUPAC Name

2,7-ditert-butylfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O/c1-20(2,3)13-7-9-15-16-10-8-14(21(4,5)6)12-18(16)19(22)17(15)11-13/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBCVAQRAXTKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482633
Record name 2,7-Di-tert-butyl-9H-fluorene-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58775-13-6
Record name 2,7-Di-tert-butyl-9H-fluorene-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,7-Di-tert-butyl-9H-fluorene-9-one
2,7-Di-tert-butyl-9H-fluorene-9-one
2,7-Di-tert-butyl-9H-fluorene-9-one
2,7-Di-tert-butyl-9H-fluorene-9-one
2,7-Di-tert-butyl-9H-fluorene-9-one
2,7-Di-tert-butyl-9H-fluorene-9-one

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